Chromium picolinate

描述

Chromium picolinate is a chemical compound that combines the essential mineral chromium with picolinic acid. Chromium is a trace mineral that plays a crucial role in various physiological processes, including glucose metabolism and insulin sensitivity. Picolinic acid acts as a chelating agent, enhancing the body’s ability to absorb and utilize chromium. This compound is widely used as a dietary supplement to support healthy blood sugar levels, aid in weight management, and promote cardiovascular health .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of chromium picolinate typically involves the oxidation of 2-picoline to 2-pyridine carboxylic acid using an aqueous oxidizing agent under high temperature and pressure conditions. The reaction is carried out at temperatures between 200-240°C and pressures of 2.5-4.2 MPa. The pH is adjusted to 4.5-6.0 during the oxidation reaction. After the oxidation, the 2-pyridine carboxylic acid is complexed with chromium sulfate under normal pressure at temperatures of 85-90°C and a pH of 2.0-3.0. The final product is obtained through crystallization, centrifugation, washing, and drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to maintain the required temperature and pressure conditions. The reaction mixture is continuously monitored and adjusted to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions: Chromium picolinate undergoes various chemical reactions, including:

Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.

Reduction: this compound can be reduced back to its elemental form or lower oxidation states.

Substitution: The picolinic acid ligands can be substituted with other ligands under certain conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas.

Substitution Reagents: Various ligands such as ammonia, ethylenediamine.

Major Products Formed:

Oxidation Products: Higher oxidation states of chromium compounds.

Reduction Products: Elemental chromium or lower oxidation state chromium compounds.

Substitution Products: Chromium complexes with different ligands

科学研究应用

Metabolic Health

Glucose Metabolism and Insulin Sensitivity

Chromium picolinate is primarily recognized for its role in enhancing glucose metabolism and improving insulin sensitivity. A systematic review highlighted that this compound supplementation could lead to significant improvements in glycemic control, particularly in individuals with type 2 diabetes mellitus. In a meta-analysis of 15 clinical trials involving 1,690 subjects, this compound supplementation was associated with reduced blood glucose and insulin levels, as well as improved lipid profiles .

Table 1: Summary of Clinical Studies on this compound for Diabetes Management

Weight Management and Body Composition

This compound has also been investigated for its effects on weight management. Some studies suggest that it may help reduce body fat and increase lean muscle mass. For instance, a study involving swimmers showed that supplementation with this compound significantly increased lean body mass compared to a placebo group . However, results can vary based on individual factors and study design.

Cardiovascular Health

The compound has been studied for its potential cardiovascular benefits. Research indicates that this compound may improve serum lipid parameters, which are crucial for cardiovascular health. While some studies report positive outcomes in cholesterol and triglyceride levels following supplementation, others indicate no significant changes .

Psychological Effects

Emerging evidence suggests that this compound may influence mood and behavior. Some studies have explored its potential role in managing symptoms of depression and anxiety, although the findings are still inconclusive and warrant further investigation .

Case Studies

Case Study: Type 1 Diabetes Management

A notable case involved a 28-year-old woman with long-standing type 1 diabetes who experienced significant improvements in her glycosylated hemoglobin levels after initiating this compound supplementation at a dosage of 200 micrograms three times daily . This case underscores the potential of this compound in managing glycemic control in diabetic patients.

Case Study: Weight Loss in Athletes

In another study involving athletes, participants who received this compound showed enhanced body composition changes compared to those on a placebo, suggesting its role as an adjunct to exercise regimens aimed at weight loss .

作用机制

Chromium picolinate exerts its effects primarily by enhancing insulin sensitivity. Chromium ions bind to an oligopeptide called chromodulin, which then binds to the insulin receptor, promoting insulin action. This enhances glucose uptake by cells, leading to better blood sugar control. Additionally, this compound has antioxidant properties, reducing oxidative stress and inflammation in the body .

相似化合物的比较

Zinc Picolinate: Similar to chromium picolinate, zinc picolinate combines zinc with picolinic acid. It is used as a dietary supplement to support immune function and overall health.

Chromium Chloride: Another form of chromium supplement, but with different bioavailability and absorption characteristics.

Chromium Nicotinate: Combines chromium with nicotinic acid and is used for similar purposes as this compound.

Uniqueness of this compound: this compound is unique due to its high bioavailability and effectiveness in enhancing insulin sensitivity. The picolinic acid component significantly improves the absorption and utilization of chromium in the body compared to other chromium compounds .

生物活性

Chromium picolinate (CrPic) is a compound that combines chromium with picolinic acid, enhancing the bioavailability of chromium. This compound has garnered attention for its potential effects on glucose metabolism, insulin sensitivity, and lipid profiles. This article explores the biological activity of this compound, supported by case studies and research findings.

Chromium plays a crucial role in carbohydrate and lipid metabolism. It is believed to enhance insulin action by:

- Increasing insulin receptor sensitivity : Chromium may improve the binding of insulin to its receptors, facilitating glucose uptake by cells.

- Activating insulin signaling pathways : this compound may influence the phosphorylation of insulin receptor substrates, enhancing glucose transport.

Glucose Metabolism

Several studies have evaluated the impact of this compound on glucose metabolism:

- Diabetes Management : In a study involving 180 adults with type 2 diabetes, participants receiving 1,000 µg/day of this compound showed significantly lower fasting serum glucose levels compared to those on placebo .

- Metabolic Syndrome : A systematic review indicated that this compound supplementation positively affects glucose control and oxidative stress in individuals with metabolic syndrome .

- Insulin Sensitivity : A randomized controlled trial found no significant improvement in insulin sensitivity among older adults supplemented with 1,000 µg/day of this compound over eight weeks .

Lipid Profile

The effects of this compound on lipid profiles have been mixed:

- A study involving women with polycystic ovary syndrome (PCOS) reported a significant reduction in serum triglycerides and total cholesterol after supplementation with 200 µg/day of this compound .

- Conversely, another trial found no significant changes in lipid levels among participants receiving 600 µg/day for four months .

Protective Effects Against Diabetic Nephropathy

A notable study investigated the renal protective effects of this compound in diabetic nephropathy (DN) rat models. The results indicated:

- Decreased blood glucose and serum insulin levels.

- Reduced levels of blood urea nitrogen (BUN) and serum creatinine.

- Improvement in oxidative stress markers, including increased activity of superoxide dismutase (SOD) and catalase (CAT) .

Long-term Safety and Efficacy

The European Food Safety Authority (EFSA) conducted long-term studies assessing the safety of this compound. They concluded that while there is some evidence suggesting potential genotoxicity at high concentrations, overall carcinogenic risk remains unclear . The established No Observed Adverse Effect Level (NOAEL) was set at 2400 mg/kg body weight per day for long-term intake.

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Focus | Sample Size | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Diabetes Management | 180 adults | 1000 µg/day | 4 months | Significant reduction in fasting serum glucose |

| Insulin Sensitivity | 19 older adults | 1000 µg/day | 8 weeks | No significant changes observed |

| PCOS Lipid Profile | 40 women | 200 µg/day | Variable | Significant decrease in triglycerides and cholesterol |

| Diabetic Nephropathy | Rat model | Variable | 8 weeks | Reduced blood glucose, improved renal function |

属性

CAS 编号 |

14639-25-9 |

|---|---|

分子式 |

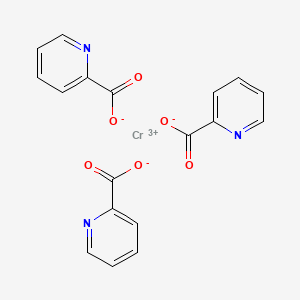

C18H12CrN3O6 |

分子量 |

418.3 g/mol |

IUPAC 名称 |

chromium(3+);pyridine-2-carboxylate |

InChI |

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |

InChI 键 |

CBDQOLKNTOMMTL-UHFFFAOYSA-K |

SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] |

规范 SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] |

外观 |

Solid powder |

Key on ui other cas no. |

14639-25-9 |

物理描述 |

Ruby red crystals; Soluble in water at 1 ppm at 20 deg C; [ACGIH] |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-pyridine carboxylic acid 2-pyridinecarboxylic acid calcium dipicolinate trihydrate chromium picolinate iron(III) picolinate picolinate picolinic acid picolinic acid, hydrochloride picolinic acid, sodium salt pyridine-2-carboxylic acid zinc picolinate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。